molecular formula C12H15NO2S B13901787 Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate

Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate

Cat. No.: B13901787
M. Wt: 237.32 g/mol
InChI Key: ZQRKSVOETUXMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound that belongs to the thieno[3,2-b]pyrrole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-b]pyrrole core with an ethyl ester group at the 2-position and an isopropyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions to form the thieno[3,2-b]pyrrole core . Another approach involves the use of 4H-thiazole[3,2-B]pyrrole-5-carboxylic acid as a starting material, which is then reacted with ethanol to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and esterification reactions can be applied on a larger scale using appropriate reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, thieno[3,2-b]pyrrole derivatives have been shown to inhibit lysine-specific demethylases, which play a role in gene regulation and cancer progression . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group at the 6-position and the ethyl ester at the 2-position can enhance its interactions with biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

ethyl 6-propan-2-yl-4H-thieno[3,2-b]pyrrole-2-carboxylate

InChI

InChI=1S/C12H15NO2S/c1-4-15-12(14)10-5-9-11(16-10)8(6-13-9)7(2)3/h5-7,13H,4H2,1-3H3

InChI Key

ZQRKSVOETUXMQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=CN2)C(C)C

Origin of Product

United States

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